4-(dimethylsulfamoyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a benzamide core linked to a pyridinyl azetidine moiety, with a dimethylsulfamoyl group attached to the benzene ring. Its unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyridinyl group. The benzamide core is then synthesized, and the dimethylsulfamoyl group is attached in the final step. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and environmental impact. Industrial production typically emphasizes process optimization to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(dimethylsulfamoyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide include other benzamide derivatives and azetidine-containing molecules. Examples include:
- 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
- N-(pyridin-2-yl)benzamide derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylsulfamoyl group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H20N4O3S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C17H20N4O3S/c1-20(2)25(23,24)15-8-6-13(7-9-15)17(22)19-14-11-21(12-14)16-5-3-4-10-18-16/h3-10,14H,11-12H2,1-2H3,(H,19,22) |
InChI Key |
QJSMOCKXQZQWMR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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